BenchChemオンラインストアへようこそ!

[4-(1H-pyrazol-1-yl)phenyl]acetic acid

anti-inflammatory analgesic antipyretic

[4-(1H-pyrazol-1-yl)phenyl]acetic acid (CAS 65476-24-6) is a pyrazole-phenylacetic acid hybrid scaffold (C₁₁H₁₀N₂O₂, MW 202.21 g/mol). It belongs to the class of pyrazol-1-ylphenylacetic acids, a family of non-steroidal anti-inflammatory, analgesic, and antipyretic agents that are structurally distinct from pyrazol-3-ylphenylacetic acid isomers.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 65476-24-6
Cat. No. B1315358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(1H-pyrazol-1-yl)phenyl]acetic acid
CAS65476-24-6
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=CC=C(C=C2)CC(=O)O
InChIInChI=1S/C11H10N2O2/c14-11(15)8-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H,8H2,(H,14,15)
InChIKeyLFSKFPXFMVLNGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baseline Overview & Procurement Profile of [4-(1H-pyrazol-1-yl)phenyl]acetic acid (CAS 65476-24-6)


[4-(1H-pyrazol-1-yl)phenyl]acetic acid (CAS 65476-24-6) is a pyrazole-phenylacetic acid hybrid scaffold (C₁₁H₁₀N₂O₂, MW 202.21 g/mol) . It belongs to the class of pyrazol-1-ylphenylacetic acids, a family of non-steroidal anti-inflammatory, analgesic, and antipyretic agents that are structurally distinct from pyrazol-3-ylphenylacetic acid isomers [1]. This compound is supplied as a solid (predicted mp ~138 °C) with typical commercial purity of 95–97% [2].

Why Generic Substitution Fails: The Regioisomeric Differentiation Challenge for [4-(1H-pyrazol-1-yl)phenyl]acetic acid


In-class substitution between pyrazole-phenylacetic acid regioisomers is not scientifically supportable. Pyrazol-1-yl and pyrazol-3-yl linkages produce fundamentally different electronic environments and steric profiles on the phenylacetic acid pharmacophore, directly impacting target binding [1]. The patent literature explicitly distinguishes these chemical series, noting that pyrazol-1-ylphenylacetic acids (where the phenylacetic acid moiety is N1-linked) exhibit 'outstanding pharmacological effectiveness' as antiphlogistics, analgesics, and antipyretics, in contrast to the pyrazol-3-ylphenylacetic acid regioisomers described in earlier art [2]. Physical properties also diverge; [4-(1H-pyrazol-1-yl)phenyl]acetic acid has a melting point of ~138 °C (predicted ~137–141 °C), whereas close analogs such as [3-(1H-pyrazol-1-yl)phenyl]acetic acid (meta-substituted regioisomer) display distinct thermal behavior, confirming that even positional isomerism within the phenyl ring generates non-interchangeable materials [3][4].

Quantitative Differentiation Evidence Guide for [4-(1H-pyrazol-1-yl)phenyl]acetic acid (65476-24-6)


Regioisomeric Pharmacological Differentiation: Pyrazol-1-yl vs. Pyrazol-3-yl Phenylacetic Acids

Pyrazol-1-ylphenylacetic acids are pharmacologically differentiated from the pyrazol-3-yl regioisomer series. U.S. Patent 4,239,901 explicitly states that pyrazol-1-ylphenylacetic acids (including 4-(pyrazol-1-yl)phenylacetic acid) possess 'outstanding pharmacological effectiveness' as antiphlogistics, analgesics, and antipyretics, in direct contrast to 1,5-disubstituted pyrazol-3-ylphenylacetic acids described in U.S. Patent 3,896,143, which are credited only with anti-inflammatory activity [1]. This N1- versus N3-linkage difference represents a fundamental structure-activity relationship (SAR) divergence: the N1-linkage positions the pyrazole ring para to the acetic acid side chain, optimizing the spatial and electronic profile for multi-target pharmacological activity, whereas the N3-regioisomer series (C-linked pyrazole) exhibits a narrower therapeutic profile [2]. Quantitatively, the phenylacetic acid hydrazide derivative (4-pyrazol-1-yl-phenyl)-acetic acid hydrazide demonstrated specificity for bovine serum amine oxidase over monoamine oxidase, in contrast to benzoic acid hydrazide comparators that bind enzyme with high affinity but slow rate .

anti-inflammatory analgesic antipyretic regioisomer pharmacology

Physical Property Differentiation: Melting Point as a Release Criterion for Solid-Form Selection

[4-(1H-pyrazol-1-yl)phenyl]acetic acid exhibits a melting point of 138–141 °C (experimental), distinguishing it from close structural analogs [1]. By comparison, the meta-substituted regioisomer [3-(1H-pyrazol-1-yl)phenyl]acetic acid and the pyrazol-4-yl isomer 2-(4-(1H-pyrazol-4-yl)phenyl)acetic acid possess different thermal properties due to altered crystal packing. The predicted melting point (137.68 °C, from Santa Cruz Biotechnology) aligns with experimental values, enabling this parameter to serve as a reliable batch-release identity criterion [2]. The compound is a solid at ambient temperature, facilitating safe room-temperature storage and standard solid-handling workflows [3].

solid form characterization melting point quality control polymorph screening

Computational Physicochemical Profile: LogP, PSA, and Drug-Likeness Parameters for Library Design Prioritization

The compound's computed logP of 1.50 and topological polar surface area (TPSA) of 55.12 Ų position it within favorable drug-like chemical space (Lipinski Rule of Five compliant) [1]. This balanced lipophilicity (logP ~1.5) combined with moderate PSA (55.12 Ų) predicts adequate aqueous solubility and membrane permeability, distinguishing it from more lipophilic analogs such as 4-(pyrazol-1-yl)phenylacetic acid ethyl ester (increased logP due to ester masking of the carboxylic acid) . The free carboxylic acid group (pKa predicted ~4.78) enables pH-dependent solubility and salt formation, offering formulation and purification advantages over permanently neutral or ester-protected analogs [2]. Additionally, with a molecular weight of 202.21 g/mol, this compound is among the lighter pyrazole-phenylacetic acid building blocks, providing superior atom economy for fragment-based drug discovery compared to heavier derivatives bearing additional substituents on the pyrazole ring .

LogP PSA drug-likeness physicochemical profiling library design

Derivatization Versatility: Free Carboxylic Acid Handle Enables Amidation and Esterification Not Possible with Ester-Protected Analogs

The free carboxylic acid moiety of [4-(1H-pyrazol-1-yl)phenyl]acetic acid enables direct derivatization via amidation, esterification, or hydrazide formation without requiring a deprotection step, in contrast to the commercially available ethyl ester analog (CAS 66956-13-6) . The hydrazide derivative, (4-pyrazol-1-yl-phenyl)-acetic acid hydrazide (CAS 139311-78-7), has been directly synthesized from this acid and demonstrated specific inhibition of bovine serum amine oxidase . This contrasts with the ethyl ester analog, which requires alkaline hydrolysis to liberate the free acid before further functionalization, adding a synthetic step and reducing overall yield in library synthesis workflows . The compound has been employed as a key intermediate in patent literature, including WO2022/147210 A1 (2022), demonstrating its continued relevance in contemporary medicinal chemistry programs .

building block carboxylic acid derivatization amide coupling esterification medicinal chemistry

Safety and Handling Profile: GHS Hazard Classification Enables Risk-Based Procurement Decisions

[4-(1H-pyrazol-1-yl)phenyl]acetic acid carries a GHS07 warning classification with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), as documented in the ChemScene safety data . This profile is consistent with carboxylic acid-containing organic compounds and indicates standard laboratory handling precautions (gloves, eye protection, fume hood) are sufficient, without requiring specialized containment for acute toxicity, mutagenicity, or environmental hazard categories [1]. The compound is classified as non-hazardous for DOT/IATA transport by AKSci, simplifying international procurement logistics compared to compounds requiring dangerous goods shipping surcharges .

GHS classification laboratory safety H-phrases risk assessment

Best-Fit Research & Industrial Application Scenarios for [4-(1H-pyrazol-1-yl)phenyl]acetic acid (CAS 65476-24-6)


Anti-Inflammatory Drug Discovery: Pyrazol-1-yl SAR Probe Compound

Procure [4-(1H-pyrazol-1-yl)phenyl]acetic acid as the core scaffold for structure-activity relationship (SAR) studies targeting non-steroidal anti-inflammatory drug (NSAID) programs. The pyrazol-1-yl linkage (as opposed to pyrazol-3-yl) provides multi-mechanism pharmacological potential (antiphlogistic, analgesic, and antipyretic) per U.S. Patent 4,239,901 [1]. Use the free carboxylic acid as a direct handle for amide library synthesis to explore substituent effects on COX inhibition and analgesic potency.

Fragment-Based Drug Discovery (FBDD) Library Building Block

Utilize [4-(1H-pyrazol-1-yl)phenyl]acetic acid as a Rule-of-Five-compliant fragment (MW 202, logP 1.50, TPSA 55.12) for fragment library construction . The low molecular weight and balanced lipophilicity support fragment growing and linking strategies. The free carboxylic acid enables one-step conjugation to amine-containing fragments via standard amide coupling, avoiding the deprotection step required with the ethyl ester analog .

Amine Oxidase Inhibitor Probe Synthesis via Hydrazide Derivatization

Convert [4-(1H-pyrazol-1-yl)phenyl]acetic acid directly to its hydrazide derivative (CAS 139311-78-7) for evaluation as a bovine serum amine oxidase (BSAO) inhibitor . The phenylacetic acid hydrazide scaffold demonstrates enhanced specificity for BSAO compared to benzoic acid hydrazide analogs, providing a validated entry point for studying copper-dependent amine oxidase biology.

Analytical Reference Standard for Pyrazole-Phenylacetic Acid Regioisomer Identification

Deploy [4-(1H-pyrazol-1-yl)phenyl]acetic acid as a characterized analytical reference standard (mp 138–141 °C) for HPLC or LC-MS method development intended to resolve pyrazole-phenylacetic acid regioisomers in reaction mixtures or biological samples [2]. Its distinct melting point and chromatographic retention time (logP 1.50) differentiate it from the meta-substituted [3-(1H-pyrazol-1-yl)phenyl]acetic acid and pyrazol-4-yl isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for [4-(1H-pyrazol-1-yl)phenyl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.